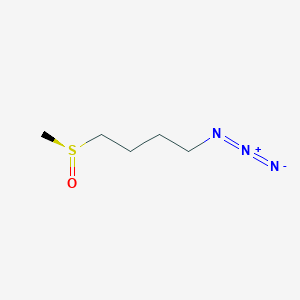
(S)-1-Azido-4-(methylsulfinyl)-butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Azido-4-(methylsulfinyl)butane is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of an azido group (-N₃) and a methylsulfinyl group (-S(O)CH₃) attached to a butane backbone. The azido group is known for its reactivity, making this compound a valuable intermediate in organic synthesis and other chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Azido-4-(methylsulfinyl)butane typically involves the introduction of the azido group to a suitable precursor. One common method is the reaction of a halogenated precursor with sodium azide (NaN₃) under appropriate conditions. For example, 1-chloro-4-(methylsulfinyl)butane can be reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield (S)-1-Azido-4-(methylsulfinyl)butane.
Industrial Production Methods
Industrial production of (S)-1-Azido-4-(methylsulfinyl)butane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(S)-1-Azido-4-(methylsulfinyl)butane undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H₂O₂).
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMF.
Oxidation: Hydrogen peroxide (H₂O₂) in aqueous or organic solvents.
Major Products Formed
Reduction: Formation of (S)-1-amino-4-(methylsulfinyl)butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of (S)-1-azido-4-(methylsulfonyl)butane.
科学的研究の応用
(S)-1-Azido-4-(methylsulfinyl)butane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-1-Azido-4-(methylsulfinyl)butane involves its reactivity due to the presence of the azido group. This group can undergo click chemistry reactions, forming stable triazole rings when reacted with alkynes. The methylsulfinyl group can participate in redox reactions, influencing the compound’s overall reactivity and interactions with other molecules.
類似化合物との比較
(S)-1-Azido-4-(methylsulfinyl)butane can be compared with other similar compounds such as:
Sulforaphane: An isothiocyanate with a similar methylsulfinyl group but different reactivity due to the isothiocyanate functional group.
Phenethyl isothiocyanate: Another isothiocyanate with anticancer properties, differing in the alkyl chain length and functional groups.
特性
分子式 |
C5H11N3OS |
|---|---|
分子量 |
161.23 g/mol |
IUPAC名 |
1-azido-4-[(S)-methylsulfinyl]butane |
InChI |
InChI=1S/C5H11N3OS/c1-10(9)5-3-2-4-7-8-6/h2-5H2,1H3/t10-/m0/s1 |
InChIキー |
SCBWZMZIFFMINE-JTQLQIEISA-N |
異性体SMILES |
C[S@](=O)CCCCN=[N+]=[N-] |
正規SMILES |
CS(=O)CCCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


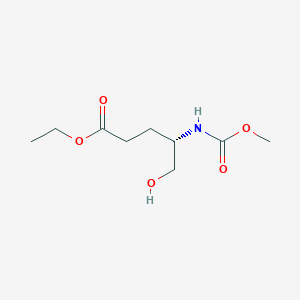
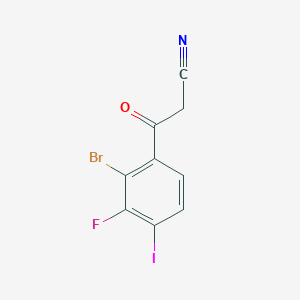
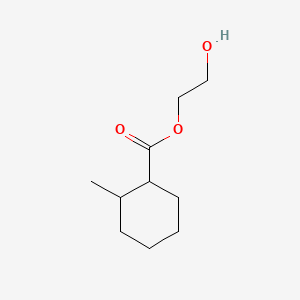
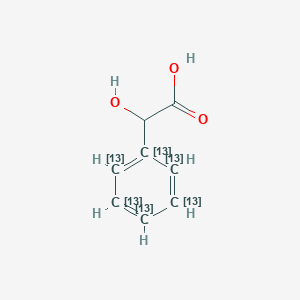
![4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one](/img/structure/B13435597.png)
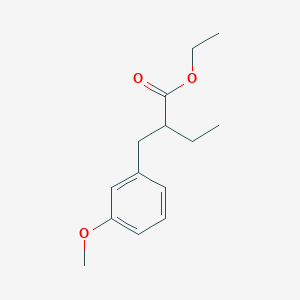

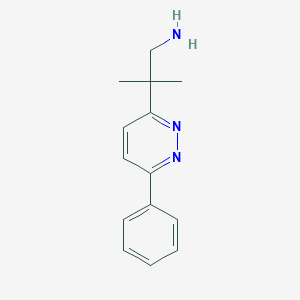

![2-[(3R,6R)-6-methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B13435622.png)
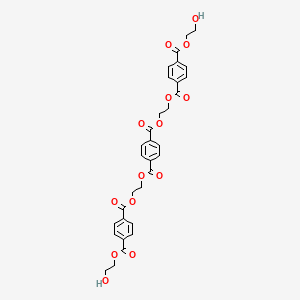
![Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside](/img/structure/B13435627.png)
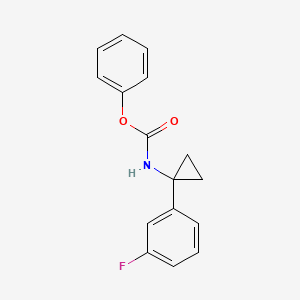
![N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride](/img/structure/B13435639.png)
